N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
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Overview
Description
Typically, this would include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives, including N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide, are noted for their broad spectrum of pharmaceutical applications. These compounds exhibit a range of activities such as antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Particularly, 2-arylbenzothiazoles are being investigated for their potential as antitumor agents. The versatility of the benzothiazole scaffold, allowing for binding to various biomolecules, has made it a focal point in drug discovery aimed at developing therapies for various ailments, notably cancer (Kamal et al., 2015).
Role in Anticancer Research
Benzothiazole compounds have been extensively explored for their anticancer properties. These derivatives are known to possess potent anticancer activity, with potential for further development as drug candidates. The review of structural modifications and the development of benzothiazoles and their conjugates as antitumor agents shed light on their promising biological profiles and synthetic accessibility. This highlights the significant interest in benzothiazoles within the pharmaceutical research community for cancer chemotherapy (Ahmed et al., 2012).
Pharmacological Activities Beyond Oncology
Benzothiazole scaffolds are not limited to anticancer applications; they are integral to the development of a wide array of therapeutic agents. Their pharmacological activities extend to antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, and anticonvulsant agents, among others. This wide spectrum of pharmacological activity underscores the versatility and significance of benzothiazole derivatives in medicinal chemistry, highlighting their potential in addressing a diverse range of diseases and conditions (Keri et al., 2015).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-22(2)12-7-5-11(6-8-12)17(23)20-21-18-19-15-13(24-3)9-10-14(25-4)16(15)26-18/h5-10H,1-4H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHMRXZHUYQMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide |
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